molecular formula C8H22O2Si2 B1266375 1,2-Bis(trimethylsiloxy)ethane CAS No. 7381-30-8

1,2-Bis(trimethylsiloxy)ethane

Cat. No. B1266375
Key on ui cas rn: 7381-30-8
M. Wt: 206.43 g/mol
InChI Key: JGWFUSVYECJQDT-UHFFFAOYSA-N
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Patent
US06365597B1

Procedure details

In a manner similar to that described in Tsunoda T., et al., Tet. Lett., 1980, 21(14), 1357-1358, Hwa et al., J. Org. Chem., 1987, 52(2), 188-191. A solution of 3β-acetoxy-17β-t-butyldimethylsilyloxy-androst-5-en-7-one (40.000 g, 86.821 mmol) from Example 16B or otherwise obtained and 1,2-bis(trimethylsiloxy)ethane (23.00 mL, 93.81 mmole) in CH2Cl2 (300 mL) is prepared at −78° C. Trimethylsilyl trifluoromethanesulfonate (0.20 mL, 1.035 mmol) is added under an inert atmosphere, the reaction is stirred for three hours, pyridine (2.00 mL, 24.73 mmol) is added and the stirred mixture is allowed to warm to room temperature. The organic solution is poured into saturated aqueous NaHCO3 (300 mL) and the resultant biphasic solution is extracted with EtOAc (3×300 mL). The combined organic extracts are washed with brine (200 mL), dried over MgSO4, filtered and evaporated to dryness. The residue is purified by flash chromatography (1:4 EtOAc/hexane) to give 7,7-ethylenedioxy-17β-t-butyldimethylsilylyoxy-androst-5-en-3-ol 3-acetate.
Quantity
300 mL
Type
solvent
Reaction Step One
Name
3β-acetoxy-17β-t-butyldimethylsilyloxy-androst-5-en-7-one
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Quantity
0.2 mL
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(O[C@H]1CC[C@@]2(C)C(=CC(=O)[C@@H]3[C@@H]2CC[C@@]2(C)[C@H]3CC[C@@H:14]2[O:24][Si:25]([C:28](C)(C)C)([CH3:27])[CH3:26])C1)(=O)C.N1C=CC=CC=1.[C:39]([O-:42])(O)=O.[Na+]>C(Cl)Cl.FC(F)(F)S(O[Si](C)(C)C)(=O)=O>[CH3:26][Si:25]([CH3:28])([CH3:27])[O:24][CH2:14][CH2:39][O:42][Si:25]([CH3:28])([CH3:27])[CH3:26] |f:2.3|

Inputs

Step One
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
3β-acetoxy-17β-t-butyldimethylsilyloxy-androst-5-en-7-one
Quantity
40 g
Type
reactant
Smiles
C(C)(=O)O[C@@H]1CC2=CC([C@H]3[C@@H]4CC[C@@H]([C@@]4(C)CC[C@@H]3[C@]2(CC1)C)O[Si](C)(C)C(C)(C)C)=O
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Four
Name
Quantity
300 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Five
Name
Quantity
0.2 mL
Type
catalyst
Smiles
FC(S(=O)(=O)O[Si](C)(C)C)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the resultant biphasic solution is extracted with EtOAc (3×300 mL)
WASH
Type
WASH
Details
The combined organic extracts are washed with brine (200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue is purified by flash chromatography (1:4 EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C[Si](OCCO[Si](C)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 93.81 mmol
AMOUNT: VOLUME 23 mL

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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